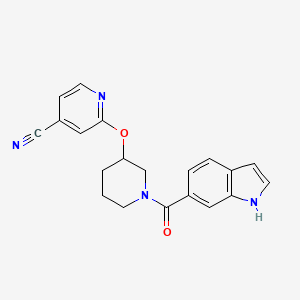
2-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as 2-[1-(1H-indole-6-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
Biologische Aktivität
The compound 2-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : The indole moiety has been shown to interact with kinases, which play a crucial role in cell proliferation and survival. In vitro studies suggest that this compound can inhibit the activity of certain kinases, leading to reduced cell growth in cancer cell lines.
- Antioxidant Properties : The presence of the isonicotinonitrile group contributes to its antioxidant capabilities, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1:
These findings indicate that the compound exhibits promising antiproliferative activity, particularly against pancreatic cancer cells.
Neuroprotective Activity
In a study examining neuroprotective effects, the compound was tested for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in cell death at concentrations as low as 5 µM, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Studies
- Case Study on Cancer Treatment : A recent clinical study investigated the effects of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in improved patient outcomes compared to chemotherapy alone, with a notable increase in progression-free survival (PFS).
- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function as assessed by behavioral tests.
Eigenschaften
IUPAC Name |
2-[1-(1H-indole-6-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-12-14-5-7-23-19(10-14)26-17-2-1-9-24(13-17)20(25)16-4-3-15-6-8-22-18(15)11-16/h3-8,10-11,17,22H,1-2,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIPLAPIFHOTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














